Hexaammonium molybda

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hexaammonium molybdate, also known as ammonium heptamolybdate, is an inorganic compound with the chemical formula (NH₄)₆Mo₇O₂₄. It is a colorless or light yellow-green crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties .

Métodos De Preparación

Hexaammonium molybdate is typically prepared by treating molybdenum trioxide (MoO₃) with excess ammonia in an aqueous solution. The reaction results in the formation of ammonium molybdate, which crystallizes upon evaporation of water. The general reaction is as follows :

[ \text{MoO}_3 + 2\text{NH}_3 + \text{H}_2\text{O} \rightarrow (\text{NH}_4)_2\text{MoO}_4 ]

For industrial production, the process involves dissolving pulverized molybdenum trioxide in water and ammonia, followed by filtration to remove insoluble impurities. The filtrate is then concentrated by evaporation, and additional ammonia is added until a strong ammonia odor is detected. The solution is cooled, and the resulting crystals are filtered and dried .

Análisis De Reacciones Químicas

Thermal Decomposition

Ammonium heptamolybdate undergoes stepwise decomposition under heat, influenced by atmosphere and temperature :

In inert atmospheres (e.g., helium), decomposition yields MoO₃ directly, while oxygen promotes intermediate hexagonal phases .

Acid-Base Reactions

-

Acidic Conditions : Reacts with strong acids (e.g., HCl, H₂SO₄) to form molybdic acid (H₂MoO₄) and ammonium salts:

(NH₄)6Mo₇O₂₄+6H⁺→7H₂MoO₄+6NH₄⁺ -

Alkaline Conditions : Decomposes in basic solutions, releasing ammonia and forming molybdate ions :

(NH₄)6Mo₇O₂₄+8OH⁻→7MoO₄²⁻+6NH₃+4H₂O

Precipitation Reactions

Reacts with metal salts to form insoluble molybdates, critical in analytical chemistry :

| Metal Salt | Product | Reaction |

|---|---|---|

| PbCl₂ | PbMoO₄ | (NH₄)6Mo₇O₂₄+7PbCl₂→7PbMoO₄+6NH₄Cl+4H₂O |

| AgNO₃ | Ag₂MoO₄ | Forms yellow precipitate for phosphate/arsenate detection |

These reactions underpin its use in colorimetric assays for phosphates, arsenates, and silicates .

Complexation with Phosphates/Arsenates

Forms heteropoly complexes with phosphate (PO₄³⁻) or arsenate (AsO₄³⁻) ions:

(NH₄)6Mo₇O₂₄+PO₄³⁻+12H⁺→(NH₄)3PO₄\cdotp12MoO₃+3NH₄⁺+6H₂O

This forms the basis of the Denigès method for phosphate quantification .

Redox Behavior

Aplicaciones Científicas De Investigación

Analytical Chemistry

Hexaammonium molybdate serves as an essential analytical reagent in measuring concentrations of various substances in aqueous solutions. Its applications include:

- Detection of Silica : In a method known as molybdenum yellow absorptiometry, hexaammonium molybdate reacts with silica to form a yellow heteropoly compound. The intensity of the yellow color, measured at wavelengths between 410 to 450 nm, correlates with the silica concentration in samples such as boiler feed water and cooling tower makeup water .

- Measurement of Phosphates and Heavy Metals : This compound is also utilized to quantify phosphates, silicates, arsenates, and lead in environmental samples, including river and seawater .

Catalysis

Hexaammonium molybdate plays a significant role in catalysis, particularly in:

- Sulfide Oxygenation : It has been identified as an effective catalyst for the oxygenation of sulfides, demonstrating high selectivity and efficiency when combined with hydrogen peroxide .

- Dehydrogenation Reactions : The compound is used in the preparation of catalysts for dehydrogenation and desulfurization processes in industrial applications .

Material Science

In material science, hexaammonium molybdate is involved in the development of advanced materials:

- Supercapacitors : Research has shown that incorporating molybdenum dioxide derived from hexaammonium molybdate into carbonized silk fibers enhances their electrical properties and stability, making them suitable for supercapacitor applications .

- Heterostructures for SERS : The construction of Mo(2)C@MoO(x) heterostructures using hexaammonium molybdate has significantly improved surface-enhanced Raman scattering (SERS) capabilities due to superior structural properties .

Agriculture

Hexaammonium molybdate is applied in agriculture primarily as a micronutrient source:

- Nutrient Enhancement : Studies indicate that its application can enhance enzymatic activity in soils, promoting better nodulation and growth in crops like pigeon pea. Foliar application has been shown to significantly increase soil enzyme activities during critical growth stages .

Biological Applications

The compound is utilized in biological research:

- Negative Staining in Electron Microscopy : Hexaammonium molybdate is employed as a negative stain for biological samples in electron microscopy, improving contrast and visibility of cellular structures .

Case Study 1: Silica Measurement

A study demonstrated the effectiveness of hexaammonium molybdate in measuring silica concentrations in industrial water systems. By employing the yellow absorptiometry technique, researchers achieved precise quantification, which is crucial for maintaining operational efficiency in cooling systems.

Case Study 2: Agricultural Impact

Research highlighted the positive effects of ammonium molybdate on soil health and crop yield. The study showed that applying ammonium molybdate through foliar methods significantly enhanced enzymatic activities related to nutrient cycling, ultimately leading to improved crop performance.

Mecanismo De Acción

The mechanism of action of hexaammonium molybdate primarily involves its role as a source of molybdate ions (MoO₄²⁻). These ions are essential for the activity of various molybdenum-containing enzymes, such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase. These enzymes play crucial roles in metabolic pathways, including the catabolism of purines and the detoxification of sulfites .

Comparación Con Compuestos Similares

Hexaammonium molybdate can be compared with other molybdenum compounds, such as ammonium orthomolybdate ((NH₄)₂MoO₄) and ammonium dimolybdate ((NH₄)₂Mo₂O₇). While all these compounds serve as sources of molybdate ions, hexaammonium molybdate is unique due to its higher molybdenum content and its ability to form complex structures with other anions .

Similar Compounds

Ammonium orthomolybdate: ((NH₄)₂MoO₄)

Ammonium dimolybdate: ((NH₄)₂Mo₂O₇)

Sodium molybdate: (Na₂MoO₄)

Calcium molybdate: (CaMoO₄)

Zinc molybdate: (ZnMoO₄)

Hexaammonium molybdate stands out due to its specific applications in catalysis and analytical chemistry, making it a valuable compound in both industrial and research settings .

Actividad Biológica

Hexaammonium molybdate, often referred to as ammonium heptamolybdate, is a compound that has garnered attention for its biological activity, particularly in agricultural and biochemical contexts. This article explores its enzymatic roles, antimicrobial properties, and implications in various biological systems, supported by data tables and research findings.

Hexaammonium molybdate is a molybdenum compound that serves as a source of molybdenum in biological systems. Molybdenum is an essential trace element involved in several enzymatic reactions critical for nitrogen metabolism and other biochemical pathways. The compound is recognized for its role as a cofactor in various enzymes, including nitrogenase and xanthine oxidase, which are vital for nitrogen fixation and purine metabolism, respectively .

2. Enzymatic Activity

Molybdenum's primary biological activity stems from its incorporation into enzymes that catalyze key metabolic processes. The following table summarizes the main molybdenum-dependent enzymes and their functions:

| Enzyme | Function | Biological Importance |

|---|---|---|

| Nitrogenase | Catalyzes nitrogen fixation | Essential for converting atmospheric nitrogen to ammonia |

| Xanthine oxidase | Involved in purine metabolism | Plays a role in the degradation of purines |

| Sulfite oxidase | Catalyzes the oxidation of sulfite to sulfate | Important for sulfur metabolism |

| Aldehyde oxidase | Catalyzes the oxidation of aldehydes | Involved in various biosynthetic pathways |

2.1 Case Study: Agricultural Applications

A field experiment conducted on pigeon pea demonstrated that the application of ammonium molybdate significantly enhanced soil enzymatic activities. The study found increased dehydrogenase and phosphatase activities at critical growth stages when ammonium molybdate was applied through foliar methods .

- Results Summary:

- Dehydrogenase Activity: Increased from 38.01 µg g−1 soil at flowering to 40.13 µg g−1 at pod filling.

- Acid Phosphatase Activity: Rose from 48.04 µg g−1 at flowering to 53.15 µg g−1 at pod filling.

These findings indicate that hexammonium molybdate not only enhances enzymatic activity but also supports plant growth through improved nutrient availability.

3. Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of hexaammonium molybdate. A study highlighted its effectiveness against various bacterial strains when used in specific concentrations .

- Antimicrobial Efficacy:

- The compound exhibited significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus.

- Concentrations of 0.5% showed optimal results, suggesting potential applications in agricultural pest management.

The biological activity of hexaammonium molybdate can be attributed to several mechanisms:

- Cofactor Role: As a cofactor, it facilitates electron transfer reactions essential for various metabolic processes.

- Enzyme Activation: It activates enzymes involved in nitrogen metabolism, which is crucial for plant growth and development.

- Antimicrobial Activity: The compound may disrupt microbial cell walls or interfere with metabolic pathways, leading to cell death.

5. Conclusion

Hexaammonium molybdate plays a significant role in enhancing enzymatic activities and exhibiting antimicrobial properties. Its applications span agriculture, where it improves soil health and crop yield, and potential medical uses due to its antimicrobial effects. Continued research into its mechanisms will further elucidate its benefits and applications across various fields.

Propiedades

IUPAC Name |

hexaazanium;dioxido(dioxo)molybdenum |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mo.6H3N.12O/h;;;6*1H3;;;;;;;;;;;;/q;;;;;;;;;;;;;;;6*-1/p+6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRXLIFJBQXYGL-UHFFFAOYSA-T |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

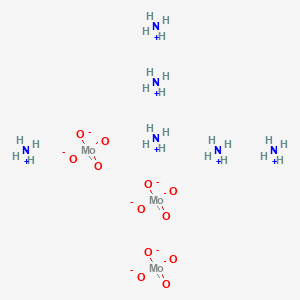

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H24Mo3N6O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.